Cas no 305331-05-9 (4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine)

4-4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine is a specialized heterocyclic compound featuring a morpholine-substituted oxazole core with benzenesulfonyl and 4-bromophenyl functional groups. This structure imparts unique reactivity and potential utility in medicinal chemistry and materials science. The benzenesulfonyl moiety enhances electrophilic character, while the bromophenyl group offers versatility for further functionalization via cross-coupling reactions. The morpholine ring contributes to solubility and stability, making the compound suitable for synthetic applications. Its well-defined molecular architecture makes it a valuable intermediate for developing pharmaceuticals, agrochemicals, or advanced materials. The product is characterized by high purity and consistent performance in synthetic workflows.
4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine structure
305331-05-9 structure
Product name:4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine
CAS No:305331-05-9
MF:C19H17BrN2O4S
MW:449.318282842636
CID:6599821
PubChem ID:1077210

4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine
    • 4-(2-(4-bromophenyl)-4-(phenylsulfonyl)oxazol-5-yl)morpholine
    • Morpholine, 4-[2-(4-bromophenyl)-4-(phenylsulfonyl)-5-oxazolyl]-
    • F1197-0003
    • EU-0045460
    • 4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
    • 305331-05-9
    • CCG-195186
    • AKOS000524581
    • Z56841698
    • SCHEMBL7669974
    • Inchi: 1S/C19H17BrN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2
    • InChI Key: GWHHGKJMBKJKRN-UHFFFAOYSA-N
    • SMILES: N1(C2OC(C3=CC=C(Br)C=C3)=NC=2S(C2=CC=CC=C2)(=O)=O)CCOCC1

Computed Properties

  • Exact Mass: 448.00924g/mol
  • Monoisotopic Mass: 448.00924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 81Ų

Experimental Properties

  • Density: 1.504±0.06 g/cm3(Predicted)
  • Boiling Point: 632.5±65.0 °C(Predicted)
  • pka: -0.28±0.20(Predicted)

4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1197-0003-5μmol
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1197-0003-40mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1197-0003-20mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1197-0003-15mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1197-0003-3mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1197-0003-2mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1197-0003-5mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1197-0003-30mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1197-0003-25mg
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1197-0003-2μmol
4-[4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine
305331-05-9 90%+
2μl
$57.0 2023-05-17

Additional information on 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine

Introduction to 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine and Its Significance in Modern Chemical Research

The compound with the CAS number 305331-05-9, specifically 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered attention in the scientific community due to its unique pharmacological properties and potential applications in drug discovery. The presence of multiple functional groups, including a benzenesulfonyl moiety and a 4-bromophenyl substituent, combined with the morpholine ring system, contributes to its complex reactivity and biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 1,3-oxazole core in this compound is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. The oxazole ring is known for its stability and ability to engage in hydrogen bonding, making it a valuable scaffold for designing molecules with enhanced binding affinity. In particular, the combination of the benzenesulfonyl group and the morpholine ring system suggests potential applications in central nervous system (CNS) disorders, where precise modulation of neurotransmitter activity is crucial.

The 4-bromophenyl substituent further enhances the compound's pharmacological profile by introducing a region of high electrophilicity. This feature is particularly useful in designing molecules that can interact with enzymes or receptors through covalent binding mechanisms. Such interactions can lead to prolonged duration of action and improved therapeutic efficacy. Moreover, the bromine atom can serve as a handle for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications.

Current research in this area has demonstrated that derivatives of 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine exhibit promising activities against a range of targets. For instance, studies have shown that certain analogs of this compound can inhibit enzymes involved in inflammation and pain signaling. The dual functionality provided by the benzenesulfonyl and morpholine moieties allows for selective interaction with biological targets, minimizing off-target effects. This specificity is critical for developing drugs that are both effective and safe.

Another area of interest has been the use of this compound as a tool for understanding molecular recognition processes. The complex interplay between the various functional groups in 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine provides insights into how small molecules interact with biological macromolecules. Such knowledge is invaluable for designing drugs that can precisely modulate biological pathways without causing unintended side effects. Computational studies have also been instrumental in predicting the binding modes of this compound to target proteins, further aiding in the rational design of novel derivatives.

The synthesis of 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine presents unique challenges due to its complex structure. However, recent advances in synthetic methodology have made it more accessible than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of key intermediates. Additionally, modern spectroscopic methods allow for precise characterization of the compound's structure and purity. These advancements have opened up new avenues for exploring its pharmacological potential.

In conclusion, 4-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-ylmorpholine (CAS 305331-05-9) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it an attractive scaffold for designing novel therapeutic agents. As our understanding of molecular recognition continues to evolve, compounds like this will play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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